molecular formula C15H11ClN2O4 B3337487 9-Chloro-2,3-dimethoxy-6-nitroacridine CAS No. 6628-92-8

9-Chloro-2,3-dimethoxy-6-nitroacridine

Cat. No.: B3337487
CAS No.: 6628-92-8
M. Wt: 318.71 g/mol
InChI Key: JTUBTXLHWQGBAT-UHFFFAOYSA-N
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Description

9-Chloro-2,3-dimethoxy-6-nitroacridine (CAS 6628-92-8) is a nitroacridine derivative with a molecular formula of C15H11ClN2O4 and a molecular weight of 318.71 g/mol . This compound serves as a versatile chemical scaffold in medicinal chemistry and is recognized for its potential in anticancer and antiparasitic research. Acridine derivatives are extensively studied for their interaction with DNA and various cellular enzymes . Recent scientific investigations into related chloroacridine compounds have demonstrated significant cytotoxic potency against melanoma cell lines, inducing regulated cell death and interfering with key metabolic pathways such as the tricarboxylic acid (TCA) cycle . Furthermore, research on structurally similar N-(9-acridinyl) amino acid derivatives highlights the potential of this chemical class as a source for novel antiparasitic agents, particularly against Toxoplasma gondii, addressing the need for new treatments beyond current standard care options . The presence of electron-releasing methoxy groups and an electron-withdrawing nitro group on the acridine ring system defines its unique electronic properties, a subject of analysis in foundational spectroscopic studies . This product is intended for research purposes as a building block or biological probe in the development of new therapeutic agents. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-chloro-2,3-dimethoxy-6-nitroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H11ClN2O4/c1-21-13-6-10-12(7-14(13)22-2)17-11-5-8(18(19)20)3-4-9(11)15(10)16/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUBTXLHWQGBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289194
Record name 9-chloro-2,3-dimethoxy-6-nitroacridine
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Molecular Weight

318.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6628-92-8
Record name NSC59774
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Record name 9-chloro-2,3-dimethoxy-6-nitroacridine
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Record name 9-CHLORO-6,7-DIMETHOXY-3-NITROACRIDINE
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Synthetic Methodologies and Precursor Chemistry of 9 Chloro 2,3 Dimethoxy 6 Nitroacridine

Established Synthetic Routes to 9-Chloroacridine (B74977) and its Substituted Analogues

The synthesis of the acridine (B1665455) scaffold and its derivatives is a well-established area of heterocyclic chemistry, with several classical methods available for constructing the core ring system. The preparation of 9-chloroacridine, a key intermediate for numerous functionalized acridines, typically proceeds through the formation of a 9-acridone precursor, which is subsequently chlorinated.

The most prominent method for synthesizing the acridone (B373769) precursor is the Ullmann Condensation (also referred to as the Ullmann-Goldberg reaction or Ullmann synthesis). researchgate.net This process involves the copper-catalyzed reaction of an anthranilic acid derivative with an aryl halide. researchgate.netwikipedia.org For the synthesis of substituted acridones, this typically involves condensing an appropriately substituted aniline (B41778) with an o-halobenzoic acid. researchgate.net The resulting N-arylanthranilic acid is then cyclized in the presence of a strong acid or dehydrating agent, such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3), to yield the corresponding acridone. researchgate.netscribd.comnih.gov The crucial final step to obtain the 9-chloroacridine analogue is the treatment of the 9-acridone with a chlorinating agent, most commonly phosphorus oxychloride (POCl3), sometimes in the presence of phosphorus pentachloride (PCl5). pharmaguideline.comorgsyn.orgchemicalbook.com This reaction efficiently replaces the carbonyl group at the 9-position with a chlorine atom.

Another classical approach is the Bernthsen Acridine Synthesis . This reaction involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) at high temperatures (200–270 °C) in the presence of a Lewis acid catalyst, typically zinc chloride. nih.govpharmaguideline.comtandfonline.comwikipedia.org While this method can directly produce 9-substituted acridines, the traditional conditions are often harsh, requiring long reaction times and resulting in low yields. tandfonline.comwikipedia.orgtandfonline.com Modifications using polyphosphoric acid have been reported to allow for lower reaction temperatures, though yields may still be modest. wikipedia.orgtandfonline.com

A more recent strategy for accessing 9-chloroacridines involves using triflates of salicylic (B10762653) acid derivatives, which provides a versatile route amenable to parallel synthesis. researchgate.netucsf.edu

Table 1: Comparison of Major Synthetic Routes to Substituted 9-Chloroacridines

Feature Ullmann Synthesis Route Bernthsen Synthesis
Starting Materials Anthranilic acid derivative + Aryl halide Diarylamine + Carboxylic acid/anhydride
Key Intermediate N-Arylanthranilic acid, 9-Acridone None (direct to acridine)
Catalyst/Reagents Copper (catalyst), POCl3 or PPA (cyclization), POCl3 (chlorination) wikipedia.orgscribd.comorgsyn.org Zinc chloride or Polyphosphoric acid tandfonline.comwikipedia.org
Conditions Multi-step; high temperatures for condensation and cyclization. wikipedia.orgorgsyn.org High temperatures (200-270°C) and long reaction times (24h). wikipedia.org
Versatility Highly versatile for a wide range of substitution patterns on both aromatic rings. Generally applicable for 9-substituted acridines. nih.govtandfonline.com
Yields Generally moderate to good, depending on the specific substrates and conditions. Often low under classical conditions. tandfonline.comtandfonline.com

Precursor Design and Chemical Transformations for the Introduction of Dimethoxy and Nitro Moieties onto the Acridine Core

The synthesis of a multifunctionalized heterocycle like 9-Chloro-2,3-dimethoxy-6-nitroacridine relies on a strategic selection of precursors that already contain the desired substituents. Introducing these groups onto a pre-formed acridine ring can be challenging due to issues with regioselectivity. pharmaguideline.com Therefore, the most efficient pathway involves building the acridine core from specifically substituted building blocks.

The Ullmann synthesis route is particularly well-suited for this purpose. The logical retrosynthetic analysis of this compound points to 2,3-dimethoxy-6-nitro-9-acridone as the immediate precursor. This acridone can be synthesized from the intramolecular cyclization of 2-((3,4-dimethoxyphenyl)amino)-5-nitrobenzoic acid .

The synthesis of this key N-arylanthranilic acid intermediate is achieved via an Ullmann condensation between two commercially available or readily synthesized precursors:

An aniline derivative carrying the dimethoxy groups: 3,4-dimethoxyaniline .

A halogenated benzoic acid derivative carrying the nitro group: 2-chloro-5-nitrobenzoic acid .

The copper-catalyzed condensation of these two molecules yields the desired 2-((3,4-dimethoxyphenyl)amino)-5-nitrobenzoic acid. Subsequent treatment with a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) induces an intramolecular electrophilic acylation, closing the ring to form 2,3-dimethoxy-6-nitro-9-acridone. researchgate.netscribd.com

The final transformation is the chlorination of this acridone. Refluxing 2,3-dimethoxy-6-nitro-9-acridone with neat phosphorus oxychloride (POCl3) effectively converts the C9-carbonyl into a chloride, furnishing the target compound, this compound. orgsyn.orgchemicalbook.com This step is a standard and high-yielding method for the preparation of 9-chloroacridines from their corresponding acridones.

Table 2: Key Precursors and Intermediates in the Synthesis of this compound

Compound Name Structure Role in Synthesis
3,4-Dimethoxyaniline C8H11NO2 Precursor (Source of dimethoxy groups)
2-Chloro-5-nitrobenzoic acid C7H4ClNO4 Precursor (Source of nitro group and benzoic acid moiety)
2-((3,4-Dimethoxyphenyl)amino)-5-nitrobenzoic acid C15H14N2O6 Key Intermediate (Product of Ullmann condensation)
2,3-Dimethoxy-6-nitro-9-acridone C15H12N2O5 Key Intermediate (Product of cyclization)
Phosphorus Oxychloride (POCl3) Cl3OP Reagent (Cyclization and Chlorination) orgsyn.org
This compound C15H11ClN2O4 Final Product

Advanced Synthetic Strategies and Green Chemistry Approaches in this compound Production

While the classical syntheses of acridines are robust, they often suffer from harsh reaction conditions, long reaction times, and the use of hazardous reagents. Modern synthetic chemistry has focused on developing more efficient and environmentally friendly alternatives, many of which are applicable to the synthesis of this compound.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. The Bernthsen synthesis, which traditionally requires heating for about 20 hours, can be significantly improved using microwave irradiation, leading to increased yields and substantial reductions in reaction time. tandfonline.comtandfonline.com Similarly, the nucleophilic substitution reactions on 9-chloroacridine intermediates are also amenable to microwave-assisted approaches, providing a facile and eco-friendly pathway. researchgate.net

Green Catalysis and Solvent-Free Reactions represent another major advance. For the Bernthsen synthesis, the corrosive and stoichiometric zinc chloride catalyst can be replaced by catalytic amounts (10 mol%) of p-toluenesulphonic acid (p-TSA). tandfonline.comtandfonline.com When combined with microwave irradiation under solventless conditions, this creates a simple, clean, and fast protocol consistent with green chemistry principles. tandfonline.comtandfonline.com For the Ullmann condensation step, modern methods have moved away from using stoichiometric amounts of activated copper powder towards soluble copper catalysts supported by ligands like diamines, which are more efficient and require milder conditions. wikipedia.org

Ultrasonication (Sonochemistry) is another non-conventional energy source used to promote the synthesis of acridine derivatives. acs.org Both the synthesis of the acridine core and subsequent functionalization reactions have been shown to benefit from ultrasound irradiation, often leading to improved yields and shorter reaction times. researchgate.net

Other green strategies applicable to acridine synthesis include the use of novel catalytic systems such as metal oxides, zeolites, and ionic liquids, as well as the use of water scavengers like 2,2-dimethoxypropane (B42991) to drive condensation reactions to completion under milder conditions. ncl.res.inresearchgate.net

Table 3: Summary of Advanced and Green Synthetic Approaches

Strategy Description Application Advantages
Microwave-Assisted Synthesis Use of microwave irradiation for heating. tandfonline.com Bernthsen Synthesis, Ullmann Condensation, SNAr on 9-chloroacridine. tandfonline.comresearchgate.net Reduced reaction times, increased yields, cleaner reactions. tandfonline.com
Sonochemistry Use of ultrasound irradiation. acs.org Synthesis of acridine derivatives. researchgate.net Improved reaction rates and yields.
Green Catalysts Replacement of hazardous/stoichiometric catalysts (e.g., ZnCl2) with milder, catalytic alternatives (e.g., p-TSA). tandfonline.comtandfonline.com Bernthsen Synthesis. tandfonline.com Milder conditions, easier workup, reduced waste. tandfonline.com
Solvent-Free Reactions Performing reactions without a solvent medium, often with microwave assistance. tandfonline.com Bernthsen Synthesis. tandfonline.com Environmentally benign, reduced waste, often faster. tandfonline.com

Chemical Reactivity and Mechanistic Studies of 9 Chloro 2,3 Dimethoxy 6 Nitroacridine

Nucleophilic Substitution Reactions Involving the Chloro Moiety of 9-Chloro-2,3-dimethoxy-6-nitroacridine

The C-9 position of the acridine (B1665455) ring exhibits a significant electron deficiency, a characteristic that is further intensified by the electronegativity of the attached chlorine atom. pharmaguideline.com This electronic feature makes the 9-chloro substituent highly susceptible to nucleophilic attack and subsequent displacement. pharmaguideline.comptfarm.pl Consequently, 9-chloroacridines, including this compound, serve as crucial intermediates in the synthesis of a wide array of 9-substituted acridine derivatives. pharmaguideline.comnih.govnih.govnih.gov

The reaction involves the attack of a nucleophile on the electron-poor C-9 carbon, leading to the formation of a tetrahedral intermediate, followed by the expulsion of the chloride ion, a good leaving group. This process is a classic example of nucleophilic aromatic substitution (SNAr). A variety of nucleophiles can be employed to displace the chloro group, including amines, phenoxides, and thiophenoxides. nih.gov For instance, the condensation of 9-chloroacridines with various amines is a common synthetic strategy. nih.gov The reaction of 9-chloroacridine (B74977) with amino(hydrazine, thioxo)-1,2,4-triazines demonstrates this reactivity, yielding 9-substituted products. researchgate.netdocumentsdelivered.com Microwave irradiation has been shown to significantly accelerate these substitution reactions, reducing reaction times from hours to minutes while affording good yields. researchgate.net

The general scheme for this reaction can be represented as:

9-Chloroacridine derivative + Nucleophile → 9-Substituted acridine derivative + Chloride

The table below summarizes typical nucleophilic substitution reactions involving the 9-chloroacridine scaffold.

NucleophileReagent ExampleProduct TypeReference
AminesPrimary/Secondary Amines, Anilines9-Aminoacridines ptfarm.plnih.govucsf.edu
Alcohols/PhenolsPhenoxides9-Phenoxyacridines nih.gov
Thiols/ThiophenolsThiophenoxides9-(Phenylthio)acridines nih.gov
TriazinesAmino-1,2,4-triazines9-(1,2,4-triazinyl)acridines researchgate.netdocumentsdelivered.com

These reactions are fundamental to the synthesis of biologically active acridine compounds, as the substituent at the 9-position plays a critical role in their interaction with biological targets like DNA and topoisomerase enzymes. nih.govnih.gov

Electrophilic Aromatic Substitution Patterns on the Acridine Core, Influenced by Dimethoxy and Nitro Substituents

Electrophilic aromatic substitution (SEAr) on the acridine nucleus is a more complex process compared to simple benzene (B151609) rings, due to the presence of the heteroatom and the existing substituents. pharmaguideline.comwikipedia.org The rate and regioselectivity of such reactions are governed by the electronic effects of the groups already attached to the aromatic core. wikipedia.orglibretexts.orglibretexts.org In this compound, the directing effects of the dimethoxy and nitro groups are paramount.

Dimethoxy Groups (-OCH₃): The two methoxy (B1213986) groups at positions 2 and 3 are powerful activating groups. libretexts.org They donate electron density to the aromatic ring through a resonance effect (+R), making the ring more nucleophilic and thus more reactive towards electrophiles. makingmolecules.com As ortho-, para-directors, they would primarily direct incoming electrophiles to positions 1 and 4. libretexts.orgstackexchange.com

Nitro Group (-NO₂): The nitro group at position 6 is a strong deactivating group. libretexts.orgmakingmolecules.com It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less reactive. makingmolecules.comlkouniv.ac.in As a meta-director, it directs incoming electrophiles to positions 5 and 7. wikipedia.orglibretexts.org

Acridine Nitrogen: The nitrogen atom in the acridine ring is electronegative and deactivates the ring towards electrophilic attack, similar to pyridine. wikipedia.org Reactions often require harsher conditions, and the nitrogen can be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring system. wikipedia.org

Summary of Substituent Effects:

SubstituentPosition(s)Electronic EffectRing ReactivityDirecting Influence
Dimethoxy2, 3Electron-Donating (Resonance)ActivatingOrtho, Para (positions 1, 4)
Nitro6Electron-Withdrawing (Resonance & Inductive)DeactivatingMeta (positions 5, 7)
Ring Nitrogen10Electron-Withdrawing (Inductive)DeactivatingMeta to N (positions 2, 4, 5, 7)

Redox Chemistry and Electron Transfer Mechanisms of this compound

The redox behavior of this compound is primarily associated with the nitro group and the extended π-system of the acridine core. Redox reactions involve the transfer of electrons, leading to changes in the oxidation states of the atoms within the molecule. youtube.com

The nitroaromatic moiety is a well-known electrophore, capable of undergoing reduction under chemical or electrochemical conditions. The reduction of the nitro group can proceed through a series of steps, often involving radical anion intermediates, to form nitroso, hydroxylamino, and ultimately amino groups. This redox activity is a key feature of many nitro-substituted compounds. rsc.org

The acridine ring itself can participate in redox processes. Electrochemical studies on 9-chloroacridine have shown that it undergoes a complex, pH-dependent, irreversible reduction and oxidation. nih.gov The reduction produces radical monomers that can dimerize, while oxidation initiates with the formation of a cation radical. nih.gov For substituted acridines, such as 9-anilinoacridines, redox potentials are influenced by the electronic properties of the substituents. nih.gov Electron-donating groups generally facilitate oxidation, although substituents on the acridine ring itself have been noted to have a minimal effect on the redox potential of an attached anilino ring, suggesting limited electronic transmission between the two ring systems. nih.gov

In the context of this compound, the presence of the electron-withdrawing nitro group would make the molecule more susceptible to reduction compared to the unsubstituted acridine. Conversely, the electron-donating dimethoxy groups would make the molecule easier to oxidize.

Electron transfer is a fundamental process in the mechanism of action of some acridine derivatives. Photoinduced charge-transfer has been studied in DNA duplexes modified with a protonated 9-amino-6-chloro-2-methoxyacridine (B163386). nih.gov In these systems, the excited acridine derivative can act as an electron acceptor, with a neighboring guanine (B1146940) nucleobase serving as the electron donor. nih.gov The rate of this electron transfer was found to be highly dependent on the distance between the donor and acceptor. nih.gov This capacity for electron transfer highlights the potential for this compound to engage in similar redox processes, particularly in biological environments.

Photochemical Transformations and Excited State Dynamics of this compound

The photochemistry of acridines is characterized by complex excited-state dynamics that are highly sensitive to their substitution pattern and environment. nih.govdoaj.orgaip.org Upon absorption of UV or visible light, this compound is promoted to an electronically excited state. The fate of this excited molecule is determined by a competition between several radiative and non-radiative decay pathways.

The excited-state dynamics of the parent acridine molecule are known to involve two closely spaced singlet excited states, S₁(n,π) and S₂(π,π). aip.orgnih.gov Strong coupling between these states can lead to rapid internal conversion and a very short fluorescence lifetime in aprotic solvents. aip.org However, in protic solvents or when clustered with water molecules, the excited-state lifetimes can be substantially longer. aip.orgnih.gov

For substituted acridones, which share the core acridine structure, excited-state processes can include excited-state proton transfer (ESPT) and the formation of excimers (excited-state dimers). nih.govdoaj.org These processes lead to complex fluorescence emission spectra that depend on experimental conditions like concentration. nih.govdoaj.org

In this compound, the substituents would significantly modulate these photophysical properties:

Dimethoxy Groups: These electron-donating groups are likely to cause a bathochromic (red) shift in the absorption and emission spectra.

Nitro Group: Nitroaromatic compounds are known to have efficient pathways for non-radiative decay, which can quench fluorescence. They can also promote intersystem crossing to the triplet state.

Chloro Group: Heavy atoms like chlorine can enhance the rate of intersystem crossing from the singlet excited state to the triplet excited state via the heavy-atom effect.

The interaction of the excited molecule with its environment is also critical. Studies on 9-amino-6-chloro-2-methoxy acridine (a structurally related compound) have shown that its fluorescence can be quenched or enhanced depending on the energization state of biological membranes, indicating its sensitivity to local electric fields and proton gradients. nih.gov Furthermore, photoinduced electron transfer can occur, as seen in the interaction between an excited acridine derivative and guanine in DNA, which represents a photochemical transformation. nih.gov

Supramolecular Interactions and Self-Assembly of this compound and its Derivatives

The planar, aromatic structure of the acridine ring is highly conducive to forming non-covalent interactions, which are the basis of supramolecular chemistry. nih.govresearchgate.net These interactions, including π-π stacking, hydrogen bonding, and van der Waals forces, drive the self-assembly of acridine molecules into well-defined, higher-order structures. researchgate.netresearchgate.net

A primary mode of interaction for acridine derivatives is π-π stacking, where the electron-rich π-systems of adjacent molecules align face-to-face. researchgate.net This interaction is fundamental to the ability of many acridine derivatives to intercalate between the base pairs of DNA. nih.govmdpi.comnih.gov The planar acridine core slots into the space between adjacent base pairs, an interaction stabilized by hydrophobic forces and van der Waals contacts. nih.govnih.gov The substituents on the acridine ring can further modulate this binding through additional interactions in the DNA grooves. nih.gov

Derivatives of this compound, particularly those where the chloro group is substituted with moieties capable of hydrogen bonding (e.g., amino or hydroxyl groups), can form extensive hydrogen bond networks. These interactions, in conjunction with π-π stacking, can direct the crystallization of the molecules into one- or two-dimensional supramolecular frameworks. researchgate.net For example, co-crystals of acridine with other molecules are held together by a combination of O–H···N hydrogen bonds, π-π stacking, and C–H···π interactions. researchgate.net

The self-assembly of acridine derivatives is not limited to the solid state. In solution, acridine-based fluorophores can form aggregates and excimers (dimers formed in the excited state), which significantly alters their photophysical properties. nih.govdoaj.org This tendency to self-assemble is a key feature of their chemical behavior and is relevant to their application in materials science and as biological probes. nih.govresearchgate.net

Theoretical and Computational Chemistry of 9 Chloro 2,3 Dimethoxy 6 Nitroacridine

Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Substituent Effects of 9-Chloro-2,3-dimethoxy-6-nitroacridine

Quantum chemical calculations are instrumental in elucidating the electronic structure, predicting the reactivity, and understanding the influence of substituents on this compound. These computational approaches allow for the determination of various molecular descriptors that are key to its chemical behavior.

The electronic properties of acridine (B1665455) derivatives are significantly influenced by the nature and position of their substituents. For this compound, the dimethoxy groups (-OCH3) at positions 2 and 3 are electron-donating, increasing the electron density of the acridine core. In contrast, the nitro group (-NO2) at position 6 and the chloro group (-Cl) at position 9 are electron-withdrawing, which decreases the electron density. This push-pull electronic arrangement creates a unique distribution of charge across the molecule.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For acridine derivatives, these values are crucial in predicting their potential to interact with other molecules. researchgate.netthescipub.com

The following table illustrates typical quantum chemical descriptors and their significance, which would be calculated for this compound in a specific study.

DescriptorSignificance
EHOMO (eV) Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
ELUMO (eV) Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
Energy Gap (ΔE) Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.
Dipole Moment (Debye) Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Mulliken Charges Describes the partial atomic charges, identifying electrophilic and nucleophilic sites.

Molecular Dynamics Simulations of this compound Interactions with Biomolecular Targets

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations can provide detailed insights into how this compound might interact with biological macromolecules, such as DNA or proteins. nih.govnih.gov

The primary mode of interaction for many acridine derivatives with biological systems is through the intercalation into DNA. nih.gov This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. MD simulations can model this process, revealing the energetic favorability and the specific conformational changes in both the acridine derivative and the DNA. bohrium.com

For this compound, MD simulations would typically involve:

System Setup: Building a computational model of the acridine molecule and the target biomolecule (e.g., a specific DNA sequence) solvated in a water box with counter-ions to neutralize the system.

Simulation: Solving Newton's equations of motion for the system, allowing the atoms to move and interact over a simulated time period (from nanoseconds to microseconds).

Analysis: Examining the trajectory of the simulation to understand the binding modes, interaction energies, and structural changes.

Key insights from MD simulations would include the stability of the intercalation complex, the role of the substituents in guiding the interaction, and the specific hydrogen bonds or van der Waals forces that stabilize the binding. For instance, the nitro and methoxy (B1213986) groups could form specific hydrogen bonds with the DNA bases or backbone, influencing the binding affinity and orientation. Studies on related compounds like 9-amino-6-chloro-2-methoxyacridine (B163386) have shown that it can form multiple complexes with DNA. nih.govresearchgate.net

Density Functional Theory (DFT) Studies on Reaction Pathways Involving this compound

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms and pathways. For this compound, DFT studies can elucidate the mechanisms of its synthesis and its potential metabolic transformations.

The synthesis of 9-chloroacridines often involves a cyclization reaction followed by chlorination using reagents like phosphorus oxychloride (POCl3). chemicalbook.combeilstein-journals.org DFT calculations can model the transition states and intermediates of these reactions, providing a deeper understanding of the reaction kinetics and thermodynamics. This can help in optimizing reaction conditions to improve yields.

Furthermore, DFT can be used to predict the metabolic fate of this compound in a biological environment. For example, the nitro group is susceptible to enzymatic reduction, which can lead to the formation of reactive nitroso and hydroxylamino derivatives. DFT can calculate the activation energies for these reduction steps, indicating their likelihood of occurrence.

Structure-Activity Relationship (SAR) Modeling based on Theoretical Descriptors for this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. sysrevpharm.org These models use theoretical descriptors, often derived from quantum chemical calculations, to predict the activity of new or untested compounds. rsc.orgnih.gov

For a series of derivatives of this compound, a QSAR study would involve:

Data Set: A collection of derivatives with experimentally measured biological activity.

Descriptor Calculation: Calculating a wide range of theoretical descriptors for each molecule, such as electronic, steric, and lipophilic properties. researchgate.netthescipub.com

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the biological activity. researchgate.netthescipub.com

Validation: Testing the predictive power of the model on a set of compounds not used in the model building process.

The following table presents some theoretical descriptors commonly used in QSAR studies of acridine derivatives and their relevance. researchgate.netthescipub.com

Descriptor CategoryExample DescriptorsRelevance to Biological Activity
Electronic HOMO/LUMO energies, Dipole moment, Atomic chargesGovern the ability to form bonds, electrostatic interactions, and reactivity.
Steric Molecular volume, Surface area, OvalityInfluence how the molecule fits into a binding site or receptor.
Lipophilic LogP (octanol-water partition coefficient)Relates to the ability of the molecule to cross cell membranes.
Topological Connectivity indices, Wiener indexDescribe the branching and shape of the molecule.

A successful QSAR model for this compound derivatives could guide the synthesis of new compounds with enhanced activity by identifying the key structural features that are most important for their biological function.

Biochemical and Molecular Biological Interactions of 9 Chloro 2,3 Dimethoxy 6 Nitroacridine

Interaction Mechanisms with Nucleic Acids (DNA/RNA) by 9-Chloro-2,3-dimethoxy-6-nitroacridine

While the broader class of acridine (B1665455) derivatives is known for its interaction with nucleic acids, no specific studies were found that describe these mechanisms for this compound.

Intercalation Mechanisms and Binding Topologies

No published experimental data or molecular modeling studies are available that specifically detail the intercalation mechanisms or binding topologies of this compound with DNA or RNA. Research on related acridine compounds, such as 9-amino-6-chloro-2-methoxy acridine (ACMA), shows intercalation as a primary mode of DNA binding, but this cannot be directly extrapolated to the title compound. nih.govresearchgate.net

Groove Binding and Specificity Studies

A search for literature concerning the potential groove binding interactions and base pair specificity of this compound yielded no results. There are no available studies, such as NMR spectroscopy or X-ray crystallography, that define its preference for the major or minor groove of DNA or any specific nucleotide sequences.

Effects on DNA Replication and Transcription Processes

There is no scientific documentation on the effects of this compound on the cellular processes of DNA replication and transcription. While some acridine derivatives are known to inhibit these processes, specific data for the title compound is absent. researchgate.net

Protein-Ligand Binding Studies with this compound

No specific protein-ligand binding studies have been published for this compound.

Enzyme Inhibition Mechanisms (e.g., Topoisomerases, Telomerases)

A thorough search found no data on the inhibitory activity of this compound against enzymes such as DNA topoisomerases or telomerases. Although various substituted acridines have been investigated as inhibitors of these critical cellular enzymes, research specifically identifying this compound as an inhibitor, or detailing its mechanism of action, is not present in the available literature. researchgate.net

Receptor Binding and Allosteric Modulation

No research is available that investigates the potential of this compound to bind to specific cellular receptors or act as an allosteric modulator.

Data Tables

Due to the absence of specific research findings for this compound, no data tables of its biochemical interactions can be generated.

Structural Basis of Protein-9-Chloro-2,3-dimethoxy-6-nitroacridine Interactions via Docking and Crystallography

No studies detailing the structural basis of interactions between this compound and protein targets through molecular docking or X-ray crystallography are available in the current scientific literature.

Cellular Uptake and Intracellular Localization Mechanisms of this compound

There is no published research available that investigates the mechanisms of cellular uptake or the specific intracellular localization of this compound.

Modulation of Cellular Pathways by this compound (e.g., apoptosis, cell cycle regulation at molecular level)

Information regarding the modulation of cellular pathways, such as the induction of apoptosis or regulation of the cell cycle at a molecular level by this compound, has not been reported in scientific literature.

Mechanistic Studies on Antiproliferative and Cytotoxic Activities in In Vitro Models

There are no available mechanistic studies detailing the antiproliferative or cytotoxic activities of this compound in any in vitro models.

Advanced Analytical and Spectroscopic Characterization in Research of 9 Chloro 2,3 Dimethoxy 6 Nitroacridine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products and Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 9-Chloro-2,3-dimethoxy-6-nitroacridine and its derivatives in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are employed to map the precise connectivity of atoms within the molecule.

In ¹H NMR analysis of the parent compound, distinct signals are expected for the aromatic protons on the acridine (B1665455) core, with their chemical shifts and coupling constants providing definitive information about their relative positions. The protons of the two methoxy (B1213986) groups would appear as sharp singlets, typically in the range of 3.9-4.2 ppm. The aromatic protons are found further downfield, with their positions influenced by the electron-withdrawing effects of the nitro group and the chlorine atom, and the electron-donating effects of the methoxy groups. For instance, ¹H NMR data for the similar compound 9-chloro-2-ethoxy-6-nitroacridine (B3250383) shows aromatic protons with chemical shifts (δ) ranging from 7.53 to 9.15 ppm. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule, including the quaternary carbons of the acridine backbone which are not observable by ¹H NMR. The structural characterization of synthesized compounds is often performed using a combination of 1D and 2D NMR techniques. nih.gov Upon the formation of complexes, for example with metal ions or biological macromolecules, changes in the chemical shifts (either upfield or downfield) of specific protons and carbons can be observed. These shifts provide critical insights into the binding site and the nature of the intermolecular interactions.

Table 1: Representative ¹H NMR Spectral Data for Acridine Derivatives

CompoundSolventProtonChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)Reference
9-chloro-2-ethoxy-6-nitroacridine CDCl₃H-19.15d, J=2.2 chemicalbook.com
H-48.53d, J=9.5 chemicalbook.com
H-58.17d, J=9.4 chemicalbook.com
H-38.35dd, J=2.2, 9.5 chemicalbook.com
H-77.58dd, J=2.6, 9.4 chemicalbook.com
H-87.53d, J=2.6 chemicalbook.com
-OCH₂CH₃4.30q, J=7.0 chemicalbook.com
-OCH₂CH₃1.57t, J=7.0 chemicalbook.com

This table presents data for a structurally related compound to illustrate the typical chemical shifts observed for the acridine core.

Mass Spectrometry Techniques for Reaction Monitoring and Metabolite Identification in Mechanistic Studies

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com In research, MS is crucial for monitoring the progress of synthesis reactions by detecting the disappearance of reactants and the appearance of the desired product in real-time.

Furthermore, tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), are vital for structural elucidation and for studying the fragmentation pathways of the molecule. wikipedia.org The fragmentation pattern is a unique fingerprint that helps to confirm the structure of the parent molecule and to identify unknown metabolites in mechanistic studies. For aromatic nitro compounds, characteristic fragmentation often involves the loss of the nitro group as NO₂⁻ or the neutral loss of HNO₂. nih.govresearchgate.net The fragmentation of the acridine core itself also provides structural information. libretexts.org By analyzing the mass-to-charge ratio (m/z) of the resulting fragment ions, researchers can piece together the molecular structure.

In mechanistic studies involving biological systems, liquid chromatography coupled with mass spectrometry (LC-MS) is the method of choice for identifying potential metabolites of this compound. This allows for the separation of the parent compound from its metabolites, followed by their individual mass analysis and structural characterization.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₁₅H₁₁ClN₂O₄)

IonDescriptionPredicted m/z
[M+H]⁺ Protonated Molecular Ion 319.04
[M-NO₂]⁺Loss of nitro group273.06
[M-CH₃]⁺Loss of a methyl radical304.02
[M-OCH₃]⁺Loss of methoxy radical288.03
[M-Cl]⁺Loss of chlorine radical284.08

This table is predictive, based on the compound's structure (Molecular Weight: 318.71 g/mol ) and common fragmentation patterns for nitroaromatic and chlorinated compounds.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles within the this compound molecule. mdpi.com Analysis of the crystal structure of related 9-chloroacridine (B74977) derivatives reveals that the acridine ring system is nearly planar. nih.gov

When this compound is co-crystallized with other molecules to form complexes or co-crystals, X-ray diffraction can reveal the exact binding mode, stoichiometry, and geometry of the interaction. This information is invaluable for understanding the principles of molecular recognition and for designing new supramolecular assemblies.

Table 3: Representative Crystallographic Data for a Substituted 9-Chloroacridine Derivative

ParameterValueReference
Compound 9-Chloro-2,4-dimethoxyacridinium trifluoromethanesulfonate nih.gov
FormulaC₁₅H₁₃ClNO₂⁺·CF₃SO₃⁻ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)11.0502 (9) nih.gov
b (Å)23.110 (2) nih.gov
c (Å)7.1435 (8) nih.gov
β (°)108.214 (11) nih.gov
V (ų)1732.8 (3) nih.gov
Key InteractionsN–H···O and C–H···O hydrogen bonds, π–π stacking nih.gov

This table provides data for a closely related structure to exemplify the type of information obtained from X-ray crystallography.

Advanced Spectroscopic Methods (e.g., UV-Vis, Fluorescence, Circular Dichroism) for Interaction Studies and Conformational Analysis

Beyond basic structural identification, a range of spectroscopic techniques are used to study the behavior of this compound, particularly its interactions with other molecules and its conformational dynamics.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the molecule. The UV-Vis spectrum of acridine derivatives typically shows strong absorption bands in the UV and visible regions, arising from π→π* transitions within the conjugated aromatic system. researchgate.net The presence of the nitro and methoxy groups influences the position and intensity of these absorption maxima. Changes in the absorption spectrum, such as a shift in wavelength (bathochromic or hypsochromic shift) or a change in absorbance intensity (hyperchromism or hypochromism), upon addition of a binding partner (like DNA or a protein) are indicative of an interaction. researchgate.net

Fluorescence Spectroscopy: Many acridine derivatives are highly fluorescent, a property that makes them excellent probes for studying molecular interactions. nih.gov The fluorescence emission is sensitive to the local environment. When this compound binds to a target molecule, changes in its fluorescence intensity, emission wavelength, and lifetime can be observed. These changes can be used to calculate binding affinities and to gain insight into the nature of the binding site.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying the interactions of chiral molecules or for observing induced chirality when an achiral molecule like this compound binds to an inherently chiral macromolecule such as DNA or a protein. nih.gov For instance, when an acridine derivative intercalates into the DNA double helix, an induced CD signal is often observed in the absorption region of the acridine chromophore, providing strong evidence for this binding mode. nih.gov

Table 4: Application of Spectroscopic Methods in Acridine Research

TechniqueApplicationInformation GainedReference
UV-Vis Spectroscopy Studying DNA bindingBinding mode (intercalation vs. groove binding), binding constants researchgate.net
Fluorescence Spectroscopy Probing molecular interactionsBinding affinity, conformational changes, local environment polarity nih.gov
Circular Dichroism (CD) Analyzing interactions with chiral macromoleculesInduced chirality, conformational changes in the macromolecule (e.g., DNA) nih.gov

Chromatographic and Separation Techniques for Purification and Purity Assessment in Research Contexts

Chromatographic methods are essential for the isolation and purification of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. nih.govnih.gov By comparing the retention factor (Rf) of the product spot with that of the starting materials, a researcher can determine if the reaction is complete.

Column Chromatography: For purification on a preparative scale, column chromatography is the standard method. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a single solvent or a mixture of solvents) are chosen to effectively separate the desired compound from unreacted starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC provides much higher resolution and is used for both analytical and preparative purposes. For purity assessment, analytical HPLC can detect and quantify even trace amounts of impurities. A common method for acridine derivatives involves using a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. chemicke-listy.cz Preparative HPLC can be used for the final purification of the compound to a very high degree of purity.

Table 5: Chromatographic Techniques for the Purification and Analysis of Acridine Derivatives

TechniquePhaseTypical ApplicationReference
Thin-Layer Chromatography (TLC) Silica gel platesReaction monitoring, preliminary purity check nih.govnih.gov
Column Chromatography Silica gelPreparative scale purification from reaction mixtures mdpi.com
Capillary Liquid Chromatography C18 stationary phaseSeparation and quantification of derivatives chemicke-listy.cz
Gel Filtration Chromatography Sephadex gelPurification of larger acridine-linker conjugates mdpi.com

Derivatives and Analogues of 9 Chloro 2,3 Dimethoxy 6 Nitroacridine: Structure Activity and Structure Property Relationships

Rational Design Principles for 9-Chloro-2,3-dimethoxy-6-nitroacridine Analogues

The rational design of analogues based on the this compound scaffold is primarily guided by the principles of DNA intercalation and modulation of molecular interactions. The planar aromatic surface of the acridine (B1665455) ring system is fundamental for stacking interactions with DNA base pairs. chemistryviews.orgnih.gov The design of new analogues focuses on modifying the substituents to optimize these interactions and introduce new functionalities.

Key design principles include:

DNA Intercalation: The flat, polyaromatic nature of the acridine core is the primary driver for its intercalation into DNA. researchgate.netmdpi.com Analogues are designed to maintain this planarity. Substituents are added to enhance binding affinity and sequence selectivity.

Modulation of the 9-Position: The chlorine atom at the 9-position is a key reactive handle. It is an excellent leaving group, readily displaced by nucleophiles such as amines. This allows for the introduction of various side chains designed to interact with the phosphate (B84403) backbone or the major/minor grooves of DNA, thereby anchoring the molecule and increasing binding affinity. nih.govptfarm.pl

Improving Physicochemical Properties: Modifications are also aimed at improving properties such as water solubility and cell permeability. For instance, the introduction of basic amino groups not only enhances DNA binding but also allows for the formation of water-soluble hydrochloride salts. nih.gov

Systematic Modifications and Their Impact on Molecular Interactions and Reactivity

Systematic modification of the this compound scaffold allows for a detailed exploration of structure-activity relationships (SAR).

Substitution at the 9-Position: Replacing the 9-chloro group with various amino-containing side chains is the most common modification. The length and nature of the linker, as well as the terminal group, can have a significant impact. For example, linking two acridine moieties via a polyamine chain can create "bis-intercalators" (diacridines) with significantly enhanced DNA binding affinity and potent biological activity. nih.govresearchgate.net The introduction of aliphatic di-, tri-, and tetraamines has been shown to yield compounds with strong cytostatic activity. nih.gov

Modification of the Nitro Group: The 6-nitro group is a key feature. Its strong electron-withdrawing nature influences the molecule's reduction potential and ability to accept electrons, which can be important for its mechanism of action. In some contexts, this group can be reduced to an amino group, which dramatically alters the electronic properties and can switch the molecule's function. The position of the nitro group is also critical; isomers with the nitro group at different positions would exhibit different electronic distributions and biological profiles.

Alterations to the Methoxy (B1213986) Groups: The 2,3-dimethoxy substituents are electron-donating groups that can influence hydrogen bonding capabilities and solubility. researchgate.net Their presence can also direct the binding orientation within a biological target. Replacing them with other alkoxy groups (e.g., ethoxy) or hydroxyl groups can modulate lipophilicity and target interactions. researchgate.netchemicalbook.com For example, studies on related 2-methoxyacridine derivatives show that substituents at various positions significantly affect their antiparasitic properties. researchgate.net

The following interactive table summarizes the impact of these systematic modifications.

Position of ModificationType of ModificationImpact on Molecular Properties and Reactivity
C9 Replacement of -Cl with aminoalkyl side chainsIncreases DNA binding affinity; introduces basic centers for salt formation (improving solubility); allows for creation of bis-intercalators. mdpi.comnih.gov
C6 Presence of -NO2 (nitro) groupStrong electron-withdrawing effect, influences reduction potential and electronic properties of the acridine ring. nih.gov
C2, C3 Presence of -OCH3 (methoxy) groupsElectron-donating; can influence solubility, hydrogen bonding potential, and binding orientation. researchgate.netresearchgate.net
Linker Chain Variation in length and rigidity (in diacridines)Critical for optimal spacing between intercalating moieties to match DNA base pair steps, significantly affecting binding affinity. researchgate.net

Combinatorial Chemistry Approaches in Exploring the this compound Chemical Space

Combinatorial chemistry offers a powerful strategy for rapidly exploring the chemical space around the this compound scaffold. By leveraging the reactive 9-chloro position, vast libraries of analogues can be synthesized and screened.

The general approach involves a multi-component reaction where the core scaffold is reacted with a diverse set of building blocks. For instance:

Core Scaffold: this compound.

Building Blocks: A large collection of primary and secondary amines, diamines, and polyamines.

By reacting the core with each member of the amine library, a large number of distinct 9-aminoacridine (B1665356) derivatives can be generated in parallel. Modern synthetic methods, such as one-pot reactions and modular approaches, further streamline this process, allowing for the efficient creation of structurally diverse compounds. chemistryviews.org This high-throughput synthesis, when coupled with high-throughput biological screening, accelerates the discovery of lead compounds with desired properties, a process that would be prohibitively slow using traditional sequential synthesis. nih.gov

PROTAC and Other Targeted Degradation Strategies Utilizing this compound Scaffolds

The field of targeted protein degradation, particularly using Proteolysis Targeting Chimeras (PROTACs), represents an advanced application for established chemical scaffolds. nih.gov A PROTAC is a heterobifunctional molecule that consists of a "warhead" to bind to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound scaffold is a candidate for incorporation into PROTAC design.

As a Warhead: An analogue derived from this scaffold could serve as the warhead that binds to a protein of interest. Given the DNA-intercalating nature of acridines, potential targets could include DNA-binding proteins, transcription factors, or DNA repair enzymes.

Modular Synthesis: The same chemical reactivity that makes this scaffold amenable to combinatorial chemistry also facilitates its use in PROTAC synthesis. nih.gov The 9-position can be used as an attachment point for a chemical linker, which is then connected to an E3 ligase ligand (e.g., ligands for VHL or CRBN).

Scaffold Hopping and Optimization: The development of PROTACs often involves "scaffold hopping," where an existing inhibitor scaffold is modified to serve as a degradation-inducing warhead. nih.gov The extensive existing knowledge on acridine SAR can guide the design of a derivative with appropriate affinity and vector for linker attachment. While specific PROTACs based on this compound are not prominently reported, the principles of PROTAC design are broadly applicable to this and other acridine-based scaffolds. rsc.orgresearchgate.net

This strategy transforms a molecule from a potential inhibitor into a catalyst for protein degradation, offering a powerful therapeutic modality that can overcome challenges associated with traditional occupancy-based inhibitors. rsc.org

Emerging Research Directions and Potential Applications of 9 Chloro 2,3 Dimethoxy 6 Nitroacridine

Role of 9-Chloro-2,3-dimethoxy-6-nitroacridine in Advanced Materials Science

The inherent photophysical properties of the acridine (B1665455) nucleus make its derivatives promising candidates for applications in materials science. nih.gov The planar, π-conjugated system of acridine derivatives often results in strong fluorescence, a property that is highly desirable for the development of advanced materials. nih.gov The specific substituents on the this compound ring system are expected to modulate these properties significantly.

Dyes and Pigments: The extended aromatic system of acridine is a classic chromophore. The presence of both electron-donating (dimethoxy) and electron-withdrawing (nitro, chloro) groups on the this compound scaffold can create a "push-pull" electronic structure. This type of arrangement is known to enhance the molar absorptivity and can shift the absorption and emission wavelengths, making such compounds potentially useful as specialized dyes. Theoretical studies on related acridine derivatives have shown that the introduction of different electron-donating and -withdrawing groups can tune the electronic structure, impacting their potential as dyes in applications like dye-sensitized solar cells. researchgate.net

Optoelectronics: The field of optoelectronics, which includes devices like organic light-emitting diodes (OLEDs) and organic solar cells, relies on materials with tailored electronic properties. mdpi.commdpi.com The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial. researchgate.net Fluorinated acridine derivatives, for example, have been shown to have lower HOMO and LUMO energies, which can facilitate electron injection and improve stability in electronic devices. rsc.org The electron-withdrawing nature of the nitro and chloro groups in this compound would be expected to lower these energy levels, suggesting its potential as a component in n-type or ambipolar organic semiconductors. Theoretical investigations on various acridine-based compounds have highlighted their potential in organic solar cells by modifying their structure to better align with the solar spectrum. researchgate.net

Sensors: The fluorescence of acridine derivatives is often sensitive to the local environment, such as pH or the presence of specific ions. A closely related compound, 9-Amino-6-chloro-2-methoxyacridine (B163386) (ACMA), is a well-known pH-sensitive fluorescent probe. medchemexpress.comnih.gov The fluorescence of ACMA is quenched in the presence of a pH gradient, a property that has been utilized in biological studies. medchemexpress.comcaymanchem.com While the 9-chloro substituent in this compound is less reactive than a 9-amino group, the potential for its derivatization to create new fluorescent sensors remains a viable area of exploration. The nitro group, being strongly electron-withdrawing, could also play a role in modulating the fluorescence response upon interaction with specific analytes.

Table 1: Potential Applications in Advanced Materials Science

Application Area Key Property Role of Substituents
Dyes Strong Chromophore Dimethoxy (electron-donating) and Nitro/Chloro (electron-withdrawing) groups create a "push-pull" system, influencing color and absorption properties.
Optoelectronics Tunable HOMO/LUMO Levels Nitro and Chloro groups lower energy levels, potentially enabling use in n-type or ambipolar organic semiconductors.
Sensors Environment-Sensitive Fluorescence The acridine core's fluorescence can be modulated by the local environment. Derivatization could lead to new chemical sensors.

Targeted Delivery Systems and Nanotechnology Approaches for this compound

The development of targeted delivery systems is a cornerstone of modern pharmaceutical research, aiming to increase the efficacy of therapeutic agents while minimizing side effects. The chemical design of such systems for a molecule like this compound would focus on leveraging its structure for conjugation to nanocarriers or for the design of prodrugs. The nitro group, in particular, offers a unique handle for bioreductive activation, a strategy employed for hypoxia-activated prodrugs. mdpi.com

Chemical Design for Nanoparticle Conjugation: The 9-chloro position of the acridine ring is a key site for nucleophilic substitution. This allows for the covalent attachment of this compound to various nanoparticles, such as liposomes, polymeric nanoparticles, or gold nanoparticles. The linker used for conjugation can be designed to be stable in circulation but cleavable at the target site, for instance, by specific enzymes or a change in pH. The dimethoxy groups can influence the hydrophobicity of the molecule, which is a critical parameter in the formulation of nanocarriers.

Prodrug Design and Bioreductive Activation: The nitro group at the 6-position is a key feature for the design of hypoxia-activated prodrugs. mdpi.com In the low-oxygen environment characteristic of many solid tumors, nitroreductase enzymes can reduce the nitro group to a more reactive species, such as a hydroxylamine (B1172632) or an amine. This localized activation can release a cytotoxic agent or a fluorescent probe. The design of such prodrugs would involve linking a therapeutic moiety to the acridine scaffold, with the nitro group serving as the trigger for its release.

Self-Assembling Systems: Surfactant-like acridone (B373769) derivatives have been shown to self-assemble into nanoparticles for bioimaging. mdpi.com By modifying this compound with appropriate hydrophilic and hydrophobic chains, it may be possible to induce self-assembly into micelles or vesicles. These self-assembled structures could encapsulate other therapeutic agents or act as delivery vehicles themselves.

Table 2: Nanotechnology Approaches for this compound

Approach Chemical Design Strategy Key Functional Group
Nanoparticle Conjugation Nucleophilic substitution at the 9-position to attach to nanocarriers via a cleavable linker. 9-Chloro
Hypoxia-Activated Prodrugs Reduction of the nitro group in hypoxic environments to release an active compound. 6-Nitro
Self-Assembling Systems Modification with amphiphilic chains to induce the formation of micelles or vesicles. Acridine Scaffold

Bioanalytical Probes and Imaging Agents Derived from this compound

The strong fluorescence of many acridine derivatives makes them excellent candidates for the development of bioanalytical probes and imaging agents. nih.gov The ability of the planar acridine ring to intercalate into DNA is a well-documented phenomenon that has been exploited for DNA labeling. caymanchem.comnih.gov

Fluorescent DNA Intercalators: The planar structure of this compound is highly suggestive of its potential as a DNA intercalator. Upon insertion between the base pairs of DNA, the fluorescence of acridine derivatives is often enhanced, and their spectral properties can shift. The closely related compound, 9-Amino-6-chloro-2-methoxyacridine (ACMA), is a known DNA intercalator, with its fluorescence lifetime being sensitive to the DNA sequence. caymanchem.com The substituents on this compound would influence its binding affinity and sequence selectivity.

Probes for Cellular Imaging: Acridone derivatives have been successfully used for cellular imaging, with their distribution within the cell providing valuable information. mdpi.com For instance, some derivatives have been observed to accumulate in the cytoplasm or around the nucleus. mdpi.com By modifying the this compound scaffold, for example, by replacing the 9-chloro group with a fluorescent reporter or a targeting ligand, it is possible to design probes for specific organelles or cellular processes. The development of radioiodinated acridine derivatives for in vivo imaging of prion deposits highlights the versatility of the acridine scaffold in this area. nih.gov

Ion-Selective Probes: The acridine and acridone platforms have been used to create fluorescent probes for various ions, including Zn2+. nih.gov The design of such probes often involves incorporating a specific ion-binding moiety into the acridine structure. The fluorescence of the probe is then modulated by the binding of the target ion. The this compound molecule could serve as a starting point for the synthesis of new ion-selective probes by functionalizing the 9-position.

Table 3: Bioanalytical and Imaging Applications

Application Principle Relevant Research on Related Compounds
DNA Labeling Intercalation between DNA base pairs leading to changes in fluorescence. 9-Amino-6-chloro-2-methoxyacridine (ACMA) is a known DNA intercalator. caymanchem.com
Cellular Imaging Accumulation in specific cellular compartments, with fluorescence allowing for visualization. Acridone derivatives have been used for imaging of the cytoplasm and nucleus. mdpi.com
Ion Sensing Modulation of fluorescence upon binding to specific ions. Acridone-based probes have been developed for sensing Zn2+ ions. nih.gov

Future Prospects in Ligand Design and Mechanistic Medicinal Chemistry Beyond Traditional Approaches

The acridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The future of ligand design based on this compound will likely involve moving beyond traditional DNA intercalation and exploring other therapeutic targets, as well as employing advanced synthetic strategies.

Targeting Protein Kinases and Other Enzymes: While acridines are well-known DNA intercalators, their derivatives have also been shown to inhibit enzymes such as acetylcholinesterase. caymanchem.com The 9-anilinoacridine (B1211779) scaffold, for instance, has been a fruitful starting point for the development of anticancer agents that target protein kinases. oup.com The this compound molecule can be seen as a versatile intermediate for the synthesis of libraries of 9-substituted acridines for screening against a wide range of enzymes.

Multi-target Ligands: The concept of designing single molecules that can modulate multiple biological targets is gaining traction in drug discovery. Given the diverse biological activities of acridine derivatives, this compound could serve as a core structure for the development of multi-target ligands. For example, by combining the DNA-intercalating properties of the acridine ring with a side chain that inhibits a specific enzyme, it may be possible to create synergistic therapeutic effects.

Combinatorial Chemistry and Fragment-Based Design: The reactivity of the 9-chloro group makes this compound an ideal substrate for combinatorial chemistry approaches. By reacting it with a diverse set of amines, thiols, or other nucleophiles, a large library of derivatives can be rapidly synthesized and screened for biological activity. Furthermore, the acridine scaffold itself can be considered a valuable fragment in fragment-based drug discovery, where small molecular fragments that bind to a target are identified and then linked together to create a more potent ligand.

Table 4: Future Directions in Medicinal Chemistry

Research Area Approach Potential of this compound
Novel Target Identification Screening against a wider range of biological targets beyond DNA. The scaffold's versatility allows for the design of ligands for enzymes and receptors.
Multi-target Drug Design Combining pharmacophores for different targets into a single molecule. The acridine core can be functionalized with moieties that target other proteins.
Advanced Synthetic Strategies Utilizing combinatorial chemistry and fragment-based approaches for lead discovery. The reactive 9-chloro group is amenable to the rapid synthesis of diverse libraries.

Methodological Considerations and Challenges in 9 Chloro 2,3 Dimethoxy 6 Nitroacridine Research

Challenges in Synthesis and Purification of 9-Chloro-2,3-dimethoxy-6-nitroacridine and its Derivatives

The synthesis of 9-chloroacridine (B74977) derivatives is a multi-step process that often begins with the creation of an N-phenylanthranilic acid intermediate through methods like the Ullmann-Goldberg reaction. arabjchem.org A significant challenge in this initial step is preventing double substitution on the amino group, which can lead to unwanted byproducts. arabjchem.org The use of sodium acetate (B1210297) as a base instead of stronger bases like potassium carbonate is one strategy to mitigate this issue. arabjchem.org

The subsequent conversion to the 9-chloroacridine scaffold typically involves a cyclization reaction using phosphorus oxychloride (POCl₃) under a nitrogen atmosphere. arabjchem.orgchemicalbook.com This step is fraught with challenges:

Harsh Reagents: Phosphorus oxychloride is a highly reactive and corrosive substance, requiring careful handling under anhydrous conditions to prevent decomposition and ensure safety. chemicalbook.com

Reaction Conditions: The reaction often requires heating at reflux for extended periods, which can lead to the formation of degradation products. chemicalbook.com

Product Impurity: A common and difficult-to-remove impurity is the corresponding 9-acridone, formed from the degradation of the 9-chloroacridine intermediate. ucsf.edu This necessitates robust purification strategies.

Purification of the final this compound product and its derivatives is critical for accurate biological evaluation. The primary methods employed are:

Recrystallization: This is a common technique used to purify the crude product, often using solvent systems like chloroform (B151607) or methanol-ethyl acetate. chemicalbook.comresearchgate.net The success of recrystallization depends heavily on the solubility characteristics of the compound and its impurities.

Chromatography: Thin-layer chromatography (TLC) is routinely used to monitor the purity of the synthesized compounds during the reaction and purification process. arabjchem.org For more challenging separations, column chromatography may be necessary.

Table 1: Synthesis and Purification Challenges

Stage Challenge Mitigation Strategy/Method
Synthesis Formation of unwanted byproducts (e.g., N-diphenylanthranilic acid) Use of milder bases like sodium acetate. arabjchem.org
Use of harsh and moisture-sensitive reagents (e.g., POCl₃) Strict adherence to anhydrous conditions and inert atmospheres. arabjchem.orgchemicalbook.com
Degradation of 9-chloroacridine intermediate to 9-acridone Careful control of reaction temperature and duration. ucsf.edu
Purification Removal of persistent impurities like 9-acridones Multiple recrystallizations from appropriate solvents (e.g., chloroform). chemicalbook.comucsf.edu

Advanced In Vitro and Cellular Model Systems for Mechanistic Studies

To understand the biological mechanisms of this compound, researchers rely on a variety of sophisticated in vitro and cellular models. These systems allow for the detailed study of the compound's effects at a molecular level.

In Vitro Enzyme Assays: Acridine (B1665455) derivatives are well-known for their interaction with DNA and associated enzymes. researchgate.net In vitro assays using purified enzymes like DNA topoisomerase I and II are crucial for determining if the compound directly inhibits these key cellular targets. mdpi.com Such assays can quantify the inhibitory concentration (IC₅₀) and help elucidate the specific mode of action, for instance, by distinguishing between different enzyme isozymes. researchgate.netmdpi.com

Cancer Cell Line Panels: A primary method for evaluating the activity of potential anticancer compounds is to screen them against a panel of human cancer cell lines. nih.gov This approach allows researchers to identify cell-type-specific cytotoxicity and potential therapeutic applications. Commonly used cell lines in acridine research include those from various cancers such as colon (HCT-116), leukemia (K562, HL-60), breast (MCF-7), and liver (HepG2). mdpi.comnih.gov The differential sensitivity of these cell lines can provide initial clues about the compound's mechanism and potential biomarkers of response. nih.gov

Genetically Defined Cell Models: To probe specific cellular pathways, researchers use genetically engineered cell lines. For example, models of malignant transformation, such as the BJ cell series (BJ-hTERT, BJ-SV40T, BJ-RASV12), can be used to assess selective cytotoxicity against cells with specific cancer-associated genetic alterations. mdpi.com Furthermore, using pairs of cell lines with and without specific DNA repair pathways (e.g., NER-proficient vs. NER-deficient cells) can reveal whether the compound's cytotoxicity is dependent on inducing specific types of DNA damage. mdpi.com

Mechanism-Specific Assays: Beyond general cytotoxicity, specific assays are employed to dissect the cellular response to the compound. These include:

Cell Cycle Analysis: To determine if the compound causes arrest at specific phases of the cell cycle (e.g., G2/M phase). nih.gov

Apoptosis Assays: To confirm if the compound induces programmed cell death, often measured by observing caspase activation or PARP cleavage. mdpi.comnih.gov

Fluorescent Probes: Specific acridine derivatives, such as 9-amino-6-chloro-2-methoxy acridine (ACMA), are used as fluorescent probes to study processes like energy transduction across cell membranes in specialized cell types like cyanobacteria. nih.gov

Table 2: Examples of Model Systems in Acridine Research

Model System Purpose Example Application Citation
Enzyme Inhibition Assays Direct measurement of inhibitory activity against molecular targets. Testing inhibition of Topoisomerase I and II. mdpi.com
Cancer Cell Line Panels Screening for cytotoxicity across diverse cancer types. Evaluating IC₅₀ values in HCT-116, K562, HeLa, and MCF-7 cells. nih.gov
Genetically Defined Models Investigating the role of specific genes or pathways in compound sensitivity. Using NER-deficient cells to show hypersensitivity to DNA-damaging agents. mdpi.com

| Specialized Cellular Models | Studying compound effects in unique biological systems. | Using cyanobacterium spheroplasts to study energy transduction. | nih.gov |

Data Integration and Omics Approaches in Understanding Compound Interactions

While traditional in vitro models focus on specific targets or pathways, a more comprehensive understanding of a compound's biological impact requires a systems-level approach. The integration of multiple "omics" datasets offers a powerful methodology for building a holistic view of the cellular response to a compound like this compound. researchgate.netrsc.org

Omics technologies collectively characterize and quantify large pools of biological molecules. researchgate.net Key omics fields include:

Genomics: Study of the complete set of DNA.

Transcriptomics: Analysis of the full range of messenger RNA (mRNA) molecules.

Proteomics: Large-scale study of proteins.

Metabolomics: Study of small molecules, or metabolites, within cells and tissues.

A single-omics analysis, such as transcriptomics, can only reveal changes in one type of biomolecule and provides a limited snapshot of the biological cascade. researchgate.net Multi-omics data integration, however, combines data from these different experimental sources to provide a more complete and functional understanding of a biological system. nih.govnih.gov For a compound like this compound, this approach can:

Identify Novel Pathways: By correlating changes across the transcriptome, proteome, and metabolome following compound exposure, researchers can uncover previously unknown pathways affected by the drug.

Build Regulatory Models: Integrated data can be used to construct models of the regulatory networks that are perturbed by the compound, moving beyond a single-target hypothesis. nih.gov

Discover Biomarkers: Analyzing omics data from sensitive versus resistant cell lines can help identify multi-faceted biomarkers that predict a response to the compound.

The primary challenge in this field is the complexity of the data itself. Integrating large datasets with different units, dynamic ranges, and measurement times requires specialized statistical, machine learning, and network-based computational methods. nih.govnih.gov Despite these challenges, the potential to gain a systemic understanding of a compound's interactions makes data integration an indispensable tool in modern pharmacological research. researchgate.net

Ethical Considerations in Acridine Research

The conduct of any academic research, including chemical and biological studies on compounds like acridines, is governed by a set of core ethical principles. zendy.ionih.gov These principles are designed to ensure the integrity of the research, the responsible conduct of researchers, and the trustworthiness of the scientific process. ijcsrr.org These considerations are distinct from the clinical ethics governing human trials but are foundational to all scientific inquiry.

Key ethical pillars in academic research include:

Honesty and Integrity: Researchers have a fundamental responsibility to be honest in all aspects of their work. This includes the accurate reporting of data and results, avoiding fabrication (making up data) and falsification (manipulating data or results). zendy.io Research misconduct undermines the scientific enterprise and public trust. zendy.io

Objectivity: Researchers must strive to avoid bias in experimental design, data analysis, interpretation, and peer review. Conflicts of interest, whether financial or personal, should be disclosed as they can compromise objectivity. nih.gov

Transparency: The open communication of results, including unexpected or negative findings, is crucial for scientific progress. zendy.io Researchers should also be transparent about their methodologies, allowing for the replication and verification of their findings by other scientists. ijcsrr.org

Intellectual Property and Plagiarism: Proper credit must be given for the work and ideas of others. Plagiarism, the use of others' work without attribution, is a serious breach of academic integrity. zendy.io This extends to "self-plagiarism," where a researcher reuses their own previously published work without proper citation. zendy.io

Responsible Data Management: This involves the ethical handling of data from its collection and analysis through to its storage and sharing. nih.gov For research involving biological samples, maintaining confidentiality and ensuring data security are paramount. nih.gov

Fairness: Ethical conduct includes treating colleagues and collaborators with fairness and respect, sharing data and resources, and providing mentorship. riojournal.com

Institutional Review Boards (IRBs) and Research Ethics Committees (RECs) play a critical role in overseeing research and ensuring that these ethical standards are upheld within academic institutions. nih.govijcsrr.org Adherence to these principles ensures the credibility of academic work and fosters a culture of trust and collaboration within the scholarly community. zendy.io

Conclusion and Future Outlook for 9 Chloro 2,3 Dimethoxy 6 Nitroacridine Research

Summary of Key Academic Contributions

The academic contributions concerning 9-Chloro-2,3-dimethoxy-6-nitroacridine are primarily inferred from the broader investigation of the acridine (B1665455) and nitroacridine (B3051088) families. The planar structure of the acridine core is a key feature that allows these molecules to intercalate between the base pairs of DNA. nih.govrsc.orgnih.gov This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects, a property that has been extensively explored in the context of anticancer drug development. nih.govrsc.org

The introduction of a nitro group, as seen in the 6-position of the target compound, is a significant modification. Nitroacridine derivatives have been shown to exhibit potent biological activity. nih.gov For instance, certain 1-nitroacridine derivatives have demonstrated the ability to form covalent bonds with DNA, leading to crosslink formation, which is a powerful mechanism for inducing cell death in rapidly dividing cancer cells. nih.gov While the specific activity of the 6-nitro isomer is less characterized, the presence of this group is expected to influence the electronic properties and biological activity of the molecule.

Furthermore, the dimethoxy substitution at the 2 and 3 positions likely modulates the compound's solubility, lipophilicity, and interactions with biological targets. The synthesis of related compounds, such as 9-chloro-2-ethoxy-6-nitroacridine (B3250383), has been documented, providing a viable synthetic route for obtaining this compound for further study. chemicalbook.com The general synthesis of 9-substituted acridines is also well-established, often involving the reaction of a diphenylamine (B1679370) derivative with a suitable carboxylic acid or its derivative. researchgate.net

Unresolved Questions and Knowledge Gaps in the Academic Understanding of the Compound

Despite the foundational knowledge from related compounds, a significant number of questions regarding this compound remain unanswered. The primary knowledge gap is the lack of specific biological data for this exact molecule. Its cytotoxic profile against various cell lines, its precise mechanism of action, and its potential selectivity for certain types of cells are all currently unknown.

Key unresolved questions include:

Biological Activity Spectrum: Beyond the assumed DNA intercalating properties, what is the full spectrum of biological activities for this compound? Does it exhibit activity as an inhibitor of topoisomerase I or II, enzymes that are common targets for acridine-based drugs? nih.govnih.gov

Structure-Activity Relationship (SAR): How do the specific positions of the dimethoxy and nitro groups on the acridine core influence its biological activity compared to other isomers? For instance, how does it compare to the more studied 1-nitro and 4-nitroacridine (B1605210) derivatives? nih.gov Understanding these SARs is crucial for the rational design of more potent and selective analogues.

Metabolic Fate and Stability: The metabolic pathways and stability of this compound in biological systems are yet to be determined. How the methoxy (B1213986) groups influence its metabolism and whether the nitro group can be reduced to form reactive intermediates are critical questions.

Physicochemical Properties: Detailed experimental data on the solubility, pKa, and other physicochemical properties of the compound are lacking. This information is essential for designing appropriate formulations for biological testing. A PubChem entry for the compound exists, but it lacks detailed experimental data and literature references. uni.lu

Strategic Directions for Future Scholarly Investigations

To address the existing knowledge gaps, future research on this compound should be systematic and multi-faceted. The following strategic directions are proposed:

Synthesis and Characterization: The first crucial step is the unambiguous synthesis and complete physicochemical characterization of this compound. This would involve adapting known synthetic methodologies for acridines and utilizing modern analytical techniques for structural confirmation. chemicalbook.comresearchgate.net

In Vitro Biological Evaluation: A comprehensive in vitro evaluation is necessary to determine the compound's biological potential. This should include:

Screening against a panel of cancer cell lines to assess its cytotoxic activity and potential for selectivity.

DNA binding studies to confirm and quantify its intercalating ability.

Enzyme inhibition assays, particularly for topoisomerase I and II, to elucidate its mechanism of action. nih.govnih.gov

Structure-Activity Relationship Studies: To build a robust SAR, a series of analogues should be synthesized and evaluated. This could involve varying the substituents on the acridine ring, for example, by replacing the methoxy groups with other alkoxy groups or by altering the position of the nitro group.

Computational Modeling: Molecular modeling and docking studies can provide valuable insights into the potential interactions of this compound with its biological targets, such as DNA and topoisomerases. This can aid in the interpretation of experimental results and guide the design of new analogues.

Metabolism and Stability Studies: Investigating the metabolic fate of the compound using in vitro systems (e.g., liver microsomes) will be essential to understand its biotransformation and potential for generating reactive metabolites.

By pursuing these strategic directions, the scientific community can systematically unravel the properties of this compound, potentially leading to the development of new chemical probes or therapeutic leads.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.